1-(3-Methylbutyl)pyrrolidine
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Overview
Description
1-(3-Methylbutyl)pyrrolidine is an organic compound with the molecular formula C9H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbutyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, oxo derivatives, and amine derivatives .
Scientific Research Applications
1-(3-Methylbutyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to modulation of various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the 3-methylbutyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 1-(3-Methylbutyl)pyrrolidine is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential for specific applications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
60026-17-7 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-9(11)10-5-3-4-6-10/h8H,3-7H2,1-2H3 |
InChI Key |
RAPTZNFAMIHBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1 |
Origin of Product |
United States |
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